molecular formula C7H16ClNO B1435506 3-ethoxy-N-methylcyclobutan-1-amine hydrochloride CAS No. 1803590-22-8

3-ethoxy-N-methylcyclobutan-1-amine hydrochloride

Cat. No.: B1435506
CAS No.: 1803590-22-8
M. Wt: 165.66 g/mol
InChI Key: WBUHMNLOCYKRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-methylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol . This compound is known for its unique structure, which includes a cyclobutane ring substituted with an ethoxy group and a methylamine group. It is commonly used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

3-ethoxy-N-methylcyclobutan-1-amine hydrochloride has a wide range of scientific research applications, including:

Safety and Hazards

The safety information for “3-ethoxy-N-methylcyclobutan-1-amine hydrochloride” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It’s recommended to refer to the MSDS for detailed safety and handling information .

Preparation Methods

The synthesis of 3-ethoxy-N-methylcyclobutan-1-amine hydrochloride involves several steps. One common synthetic route includes the reaction of cyclobutanone with ethylamine to form 3-ethoxycyclobutanone. This intermediate is then reacted with methylamine under specific conditions to yield 3-ethoxy-N-methylcyclobutan-1-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3-ethoxy-N-methylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group or the amine group is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-ethoxy-N-methylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

3-ethoxy-N-methylcyclobutan-1-amine hydrochloride can be compared with other similar compounds, such as:

    3-ethoxycyclobutanone: This compound is an intermediate in the synthesis of this compound and shares some structural similarities.

    N-methylcyclobutan-1-amine: This compound lacks the ethoxy group but has a similar cyclobutane ring and amine group.

    3-ethoxy-N-methylcyclopentan-1-amine hydrochloride: This compound has a similar structure but with a cyclopentane ring instead of a cyclobutane ring.

Properties

IUPAC Name

3-ethoxy-N-methylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-3-9-7-4-6(5-7)8-2;/h6-8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUHMNLOCYKRGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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